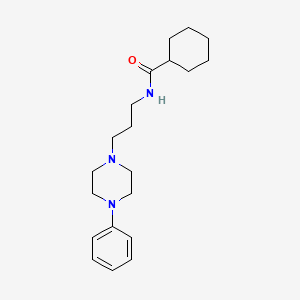

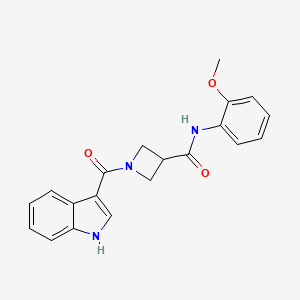

![molecular formula C15H18N6O2 B2459078 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1421517-62-5](/img/structure/B2459078.png)

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[5,1-b][1,3]oxazine ring is a fused ring system which could potentially have interesting chemical properties .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrazolo[5,1-b][1,3]oxazine ring could potentially affect its solubility and stability .Scientific Research Applications

Antimicrobial and Anticancer Agents

Novel Pyrazole Derivatives : A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, exhibiting significant antimicrobial and anticancer activities. These compounds were evaluated against various microbial strains and cancer cell lines, showing higher anticancer activity than doxorubicin, a reference drug, in some cases. This research highlights the potential of pyrazole derivatives in developing new antimicrobial and anticancer therapeutics (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Interaction Studies

CB1 Cannabinoid Receptor Antagonist : Shim et al. (2002) explored the molecular interaction of a compound with the CB1 cannabinoid receptor, demonstrating its antagonist properties. Such studies are vital for understanding receptor-ligand interactions, offering insights into drug design and pharmacology (Shim et al., 2002).

Activation of p53 in Cancer Cells

Anthranilamide–Pyrazolo[1,5‐a]pyrimidine Conjugates : Kamal et al. (2012) designed and synthesized anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates that activate p53 in cervical cancer cells. Activation of p53, a tumor suppressor protein, indicates potential therapeutic strategies for cancer treatment involving the regulation of cell cycle and apoptosis (Kamal et al., 2012).

Antibacterial Agents

Piperazinyl Oxazolidinone Derivatives : Tucker et al. (1998) investigated piperazinyl oxazolidinone derivatives for their antibacterial properties, particularly against gram-positive pathogens. Such research contributes to the development of new antibiotics in the face of rising antibiotic resistance (Tucker et al., 1998).

Anticonvulsant Drug Candidate

HPLC Determination of Epimidin : Severina et al. (2021) developed an HPLC method for determining related substances in Epimidin, a novel anticonvulsant agent. This type of research is crucial for drug development, ensuring the purity and efficacy of potential pharmaceuticals (Severina et al., 2021).

Future Directions

properties

IUPAC Name |

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2/c22-13(12-11-18-21-5-2-10-23-14(12)21)19-6-8-20(9-7-19)15-16-3-1-4-17-15/h1,3-4,11H,2,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJNSBHQMMVXSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(C=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-Methoxy-5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2458999.png)

![3-[[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2459002.png)

![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2459008.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2459011.png)

![2-(benzylthio)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2459014.png)

![2-[(2-Chloro-6-fluorobenzyl)thio]acetohydrazide](/img/structure/B2459015.png)

![1-(1,3-Benzodioxol-5-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2459018.png)